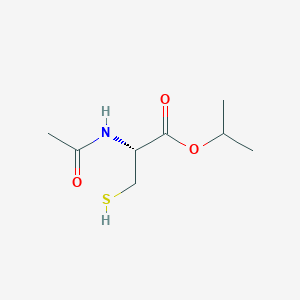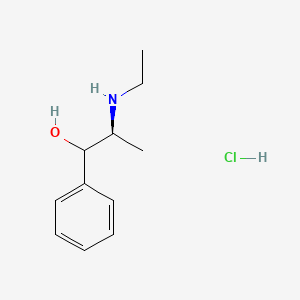
N-Ethyl-dl-norephedrine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-dl-norephedrine Hydrochloride is a synthetic compound belonging to the amphetamine family. It is known for its psychoactive properties and has been used for various purposes, including as a stimulant, appetite suppressant, and decongestant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the asymmetric transfer hydrogenation (ATH) of racemic 1-hydroxy-1-phenyl-propan-2-one using well-defined chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and HCO₂H/Et₃N as reagents . This method allows for the stereoselective preparation of the enantiomers of norephedrine and norpseudoephedrine.
Industrial Production Methods
Industrial production of this compound often involves large-scale isolation techniques such as preparative high-performance liquid chromatography (HPLC) and salting-out assisted liquid-liquid extraction (SALLE) . These methods ensure high purity and yield of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-dl-norephedrine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Ethyl-dl-norephedrine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new synthetic methods and reaction mechanisms.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitters and receptors.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Industry: Employed in the production of pharmaceuticals and other chemical products due to its psychoactive properties.
Mécanisme D'action
N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic agent. It functions as a norepinephrine releasing agent, indirectly activating adrenergic receptors . This leads to increased heart rate, blood pressure, and vasoconstriction. The compound also stimulates beta-adrenergic receptors, resulting in increased contractility and heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norephedrine: A closely related compound with similar sympathomimetic properties.
Ephedrine: Another amphetamine derivative with similar stimulant effects.
Pseudoephedrine: Used as a decongestant and has similar chemical structure and effects.
Uniqueness
N-Ethyl-dl-norephedrine Hydrochloride is unique due to its specific molecular structure, which allows for distinct interactions with adrenergic receptors. This results in a unique profile of pharmacological effects compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
(2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H/t9-,11?;/m0./s1 |
Clé InChI |
DHNCTQIFOGRFJF-QMOSYVFLSA-N |
SMILES isomérique |
CCN[C@@H](C)C(C1=CC=CC=C1)O.Cl |
SMILES canonique |
CCNC(C)C(C1=CC=CC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


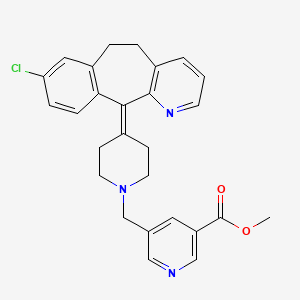
![[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-2,5-bis(hydroxymethyl)-3,4-bis(3-methylbutanoyloxy)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis(3-methylbutanoyloxy)oxan-3-yl] 3-methylbutanoate](/img/structure/B13417514.png)

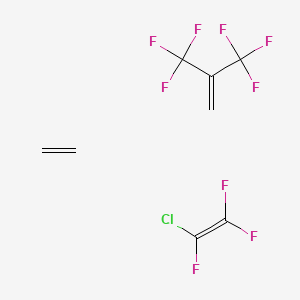
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)
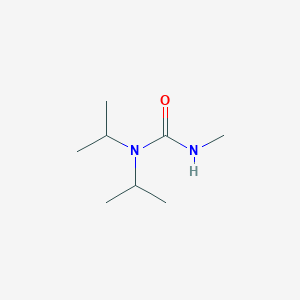

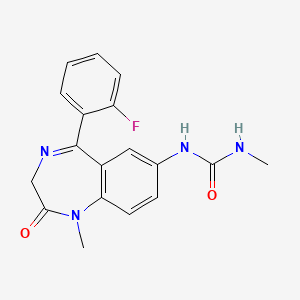
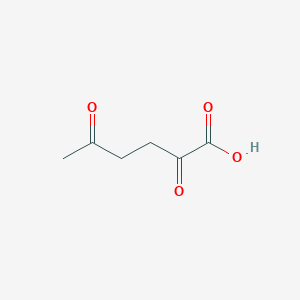
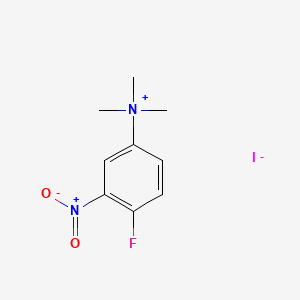
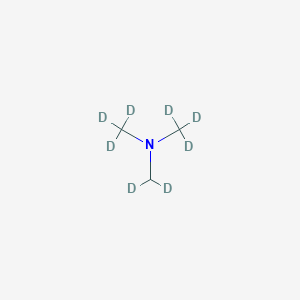
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
